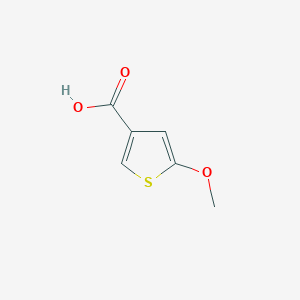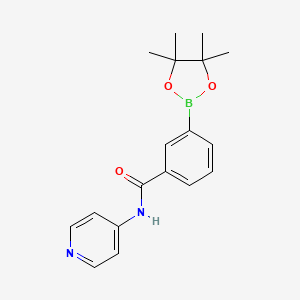
5-Methoxythiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of thiophene-3-carboxylic acid. This reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Another method involves the use of Grignard reagents. In this approach, 5-bromo-3-methoxythiophene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, alkylated, and nitrated thiophene derivatives
Scientific Research Applications
5-Methoxythiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxythiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom, which can alter its reactivity and biological activity.
5-Methoxy-2-thiophenecarboxylic acid: Another derivative with the methoxy group positioned differently on the thiophene ring, leading to variations in its chemical properties and applications.
Uniqueness
5-Methoxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-methoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
RNSUTQKCZAWTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)


![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)


![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)

